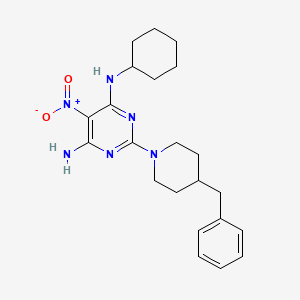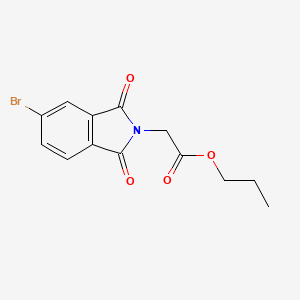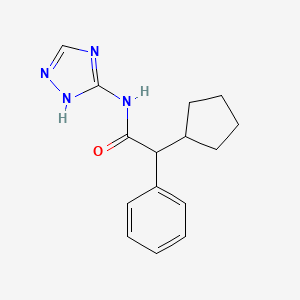![molecular formula C16H15ClN2O4 B12483218 4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide](/img/structure/B12483218.png)
4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a nitro group at the 3rd position, and a phenyl group substituted with a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide typically involves the following steps:
Chlorination: The chloro group at the 4th position can be introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chloronitrobenzene derivative with 3-(propan-2-yloxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.
Major Products Formed
Reduction: 4-amino-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-nitrobenzamide: Lacks the propan-2-yloxyphenyl group.
3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide: Lacks the chloro group.
4-chloro-N-[3-(propan-2-yloxy)phenyl]benzamide: Lacks the nitro group.
Uniqueness
4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide is unique due to the combination of the chloro, nitro, and propan-2-yloxyphenyl groups. This unique combination can confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C16H15ClN2O4 |
|---|---|
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
4-chloro-3-nitro-N-(3-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15ClN2O4/c1-10(2)23-13-5-3-4-12(9-13)18-16(20)11-6-7-14(17)15(8-11)19(21)22/h3-10H,1-2H3,(H,18,20) |
Clave InChI |
ZEOYIPNPPWKOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-7-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12483144.png)

![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483159.png)

![Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483180.png)
![N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide](/img/structure/B12483185.png)

![Potassium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12483193.png)
![4-[(6-Sec-butoxycarbonyl-cyclohex-3-enecarbonyl)-amino]-benzoic acid](/img/structure/B12483196.png)
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate](/img/structure/B12483202.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12483203.png)

